Welcome to the BenchChem Online Store!
molecular formula C13H10F3NO2S B8647963 [2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester CAS No. 820960-24-5

[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester

Cat. No. B8647963
M. Wt: 301.29 g/mol
InChI Key: MKQCXRKVHVWTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235572B2

Procedure details

A solution of [2-(4-trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid (3 g, 10.4 mmol) and p-toluenesulfonic acid mono-hydrate (0.5 g, 2.6 mmol) in methanol (30 ml) and trimethyl orthoformate (2 ml) was heated under reflux for 5 hours. After neutralization with aqueous sodium bicarbonate solution and evaporation of the solvents under reduced pressure, the residue was redissolved in tert-butyl methyl ether and dried over anhydrous sodium sulfate. Evaporation of the solvent gave 2.65 g (8.8 mmol, 84%) of [2-(4-trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester as light brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[C:12]([CH2:14][C:15]([OH:17])=[O:16])[N:13]=2)=[CH:5][CH:4]=1.O.[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1>CO.C(OC)(OC)OC>[CH3:21][O:16][C:15](=[O:17])[CH2:14][C:12]1[N:13]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:1])([F:18])[F:19])=[CH:4][CH:5]=2)[S:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1SC=C(N1)CC(=O)O)(F)F
Name
Quantity
0.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After neutralization with aqueous sodium bicarbonate solution and evaporation of the solvents under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in tert-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC(CC=1N=C(SC1)C1=CC=C(C=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.8 mmol
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 338.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.